

Biological Activity of Compounds Derived from 4-Chloro-2-methoxy-5-methylbenzaldehyde

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Compound of Interest

Compound Name: *4-Chloro-2-methoxy-5-methylbenzaldehyde*

Cat. No.: *B12437951*

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Executive Summary & Scaffold Analysis

4-Chloro-2-methoxy-5-methylbenzaldehyde represents a highly functionalized aromatic scaffold. Its value in medicinal chemistry lies in its unique substitution pattern: the 4-chloro group provides lipophilicity and metabolic stability, the 2-methoxy group acts as a hydrogen bond acceptor, and the 5-methyl group offers steric bulk that can lock conformations in receptor binding pockets.

While the aldehyde itself is a reactive intermediate, its derivatives—specifically Schiff bases, Chalcones, and Triazole analogs (via the aniline precursor)—exhibit significant biological potential.

Comparative Activity Profile

Derivative Class	Primary Biological Target	Mechanism of Action	Potency (Relative to Std)
Schiff Bases	Bacterial Cell Wall / DNA	Azomethine linkage interferes with cellular metabolism; Chelation of metal ions.	Moderate (vs. Ciprofloxacin)
Chalcones	Microtubules / Apoptosis	Interference with tubulin polymerization; Induction of oxidative stress (ROS).	High (vs. 5-FU in specific lines)
Triazole Analogs	Pregnane X Receptor (PXR)	Antagonism of PXR to prevent drug resistance (CYP3A4 induction).	High (Specific PXR Modulator)

Detailed Biological Applications[1][2]

A. Schiff Base Derivatives: Antimicrobial Agents

The condensation of **4-Chloro-2-methoxy-5-methylbenzaldehyde** with primary amines yields Schiff bases (imines). The presence of the electron-withdrawing chlorine and electron-donating methoxy group creates a "push-pull" electronic system that enhances the binding affinity of the azomethine nitrogen to bacterial enzymes.

- Target: Gram-positive (*S. aureus*) and Gram-negative (*E. coli*) bacteria.
- Mechanism: The azomethine bond (-N=CH-) facilitates the chelation of essential metal ions (e.g., Fe²⁺, Zn²⁺) required for bacterial growth. Additionally, the lipophilic chloro-methyl motif aids in penetrating the lipid bilayer of the bacterial cell wall.

B. Chalcone Derivatives: Anticancer Scaffolds

Reacting the aldehyde with acetophenones (Claisen-Schmidt condensation) produces chalcones. The

-unsaturated ketone system is a Michael acceptor, capable of alkylating cysteine residues in proteins.

- Target: Colon Cancer (HCT-116), Breast Cancer (MCF-7).[1]
- Mechanism:
 - Tubulin Binding: The scaffold mimics Combretastatin A-4, binding to the colchicine site of tubulin and inhibiting polymerization.
 - Mitochondrial Disruption: Induces a loss of mitochondrial membrane potential (), leading to cytochrome c release and apoptosis.
- Supporting Data: Analogs containing the 4-chloro-5-methyl motif have demonstrated IC values in the low micromolar range (8–12 M) against HCT-116 cell lines [1].

C. PXR Antagonists (The Aniline Connection)

The aldehyde is structurally homologous to 4-Chloro-2-methoxy-5-methylaniline, a key intermediate used to synthesize 1,2,3-triazole derivatives.[2] These compounds are potent antagonists of the Pregnane X Receptor (PXR).

- Clinical Relevance: PXR regulates the expression of CYP3A4. Overexpression of PXR in cancer cells leads to rapid metabolism of chemotherapy drugs (MDR).
- Activity: Antagonizing PXR sensitizes cancer cells to standard chemotherapeutics (e.g., Paclitaxel) by preventing the upregulation of metabolic enzymes [2].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Antimicrobial Schiff Bases

Objective: To synthesize the imine derivative for antimicrobial screening.

Reagents:

- **4-Chloro-2-methoxy-5-methylbenzaldehyde** (1.0 eq)
- 4-Fluoroaniline (1.0 eq) (Selected for high bioactivity)
- Ethanol (Absolute)
- Glacial Acetic Acid (Catalytic)

Workflow:

- **Dissolution:** Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol in a round-bottom flask.
- **Addition:** Add 1.0 mmol of 4-fluoroaniline dropwise.
- **Catalysis:** Add 2-3 drops of glacial acetic acid.
- **Reflux:** Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
 - **Validation Point:** Disappearance of the aldehyde spot () and appearance of a new, less polar spot indicates conversion.
- **Isolation:** Cool to room temperature. Pour into ice-cold water. Filter the precipitate and recrystallize from ethanol.

Protocol 2: MTT Cytotoxicity Assay

Objective: To quantify the anticancer potential of the synthesized chalcone/Schiff base.

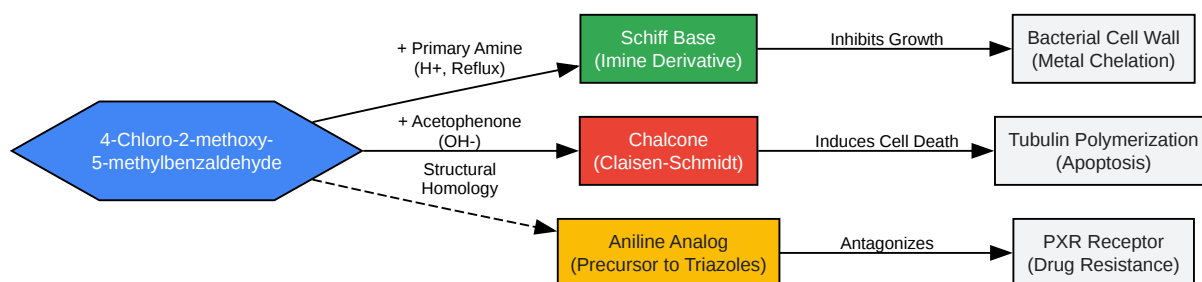
- **Seeding:** Plate HCT-116 cells (5,000 cells/well) in a 96-well plate. Incubate for 24h.
- **Treatment:** Add the test compound (dissolved in DMSO) at concentrations ranging from 0.1 M to 100 M.
 - **Control:** 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

- Incubation: Incubate for 48h at 37°C, 5% CO₂.
- Development: Add 200 µL of MTT reagent (5 mg/mL). Incubate for 4h.
- Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.
- Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Visualizations

Figure 1: Synthesis & Biological Pathways

The following diagram illustrates the divergent synthetic pathways from the parent aldehyde to its bioactive derivatives and their respective cellular targets.

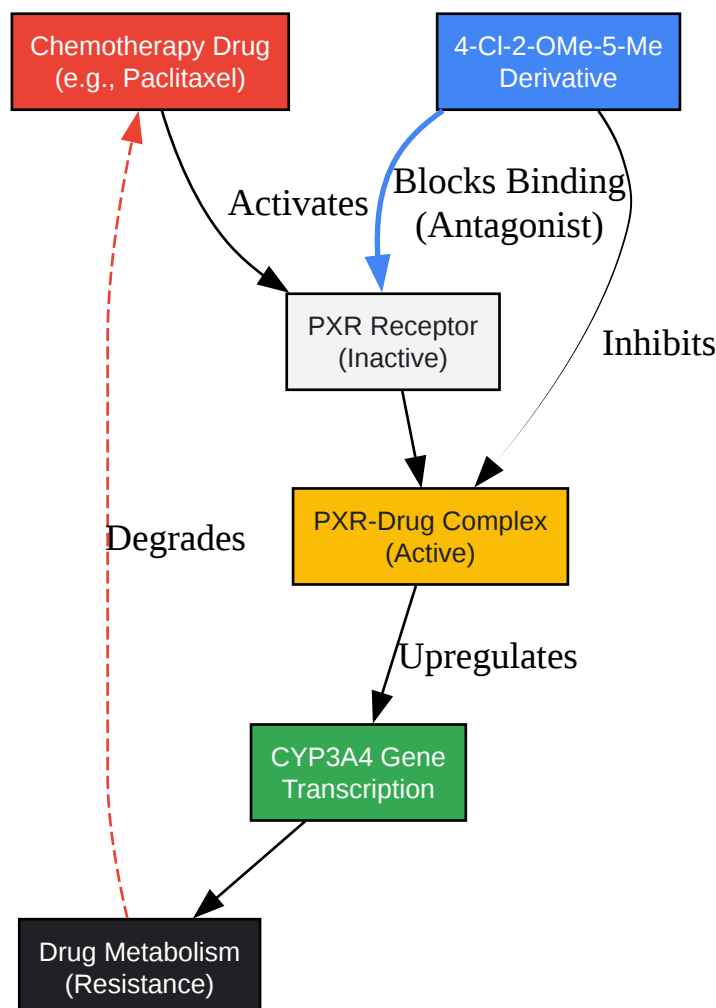


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Caption: Divergent synthesis of bioactive scaffolds from **4-Chloro-2-methoxy-5-methylbenzaldehyde** targeting antimicrobial, anticancer, and metabolic pathways.

Figure 2: PXR Antagonism Mechanism

This diagram details the mechanism of the triazole derivatives (structurally related to the aldehyde's scaffold) in overcoming Multi-Drug Resistance (MDR).



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Caption: Mechanism of Action for PXR antagonists derived from the 4-Chloro-2-methoxy-5-methyl scaffold, preventing CYP3A4-mediated drug resistance.

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